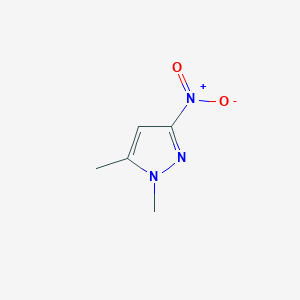

1,5-dimethyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)6-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPNKIOQKXHCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426908 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59376-16-8 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Guide: 1,3-Dimethyl-5-Nitropyrazole vs. 1,5-Dimethyl-3-Nitropyrazole

This guide provides an in-depth technical analysis of the regioisomers 1,3-dimethyl-5-nitropyrazole and 1,5-dimethyl-3-nitropyrazole . It is designed for researchers in medicinal chemistry and energetic materials who require precise protocols for synthesis, separation, and structural validation.

Executive Summary

The methylation of 3(5)-methyl-5(3)-nitropyrazole yields two distinct regioisomers: 1,3-dimethyl-5-nitropyrazole (1,3-DMNP) and 1,5-dimethyl-3-nitropyrazole (1,5-DMNP) . Distinguishing these isomers is critical due to their divergent physicochemical properties.

-

1,5-DMNP is typically the thermodynamically favored product of direct alkylation due to the "lone pair availability" rule, where electrophilic attack occurs at the nitrogen distal to the electron-withdrawing nitro group.

-

1,3-DMNP often requires specific directing groups or alternative cyclization strategies to synthesize in high yield.

-

Differentiation relies heavily on 2D-NMR (NOESY) and X-ray crystallography, as 1D-NMR signals can be ambiguous without reference standards.

Synthesis & Regiochemistry[1][2]

The Challenge of Tautomerism

The precursor, 3-methyl-5-nitropyrazole, exists in dynamic equilibrium between two tautomers. The position of the proton determines the nucleophilic site.

-

Tautomer A (3-methyl-5-nitro-1H-pyrazole): Proton on nitrogen adjacent to the nitro group.

-

Tautomer B (5-methyl-3-nitro-1H-pyrazole): Proton on nitrogen adjacent to the methyl group.

Due to the strong electron-withdrawing nature of the nitro group (-NO

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in the synthesis pathway leading to the two isomers.

Caption: Mechanistic divergence in the methylation of 3-methyl-5-nitropyrazole favoring the 1,5-isomer.

Structural Characterization (The Core Protocol)

Correct identification cannot rely solely on melting points, which may vary by purity. Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive self-validating method.

NMR Diagnostic Logic

The spatial proximity of the N-methyl group to the C-substituent (Methyl vs. Nitro) creates a unique magnetic signature.

| Feature | 1,5-Dimethyl-3-nitropyrazole | 1,3-Dimethyl-5-nitropyrazole |

| Structure | N-Me is adjacent to C-Me | N-Me is adjacent to C-NO |

| Proton Environment | N-CH | N-CH |

| NOESY Signal | Strong Cross-peak (N-Me | No Cross-peak (N-Me |

| Typically ~36-38 ppm | Typically ~39-42 ppm (Deshielded by NO |

NOESY Visualization Logic

The diagram below details the expected through-space interactions used to validate the structure.

Caption: NOESY correlation map. The 1,5-isomer shows a distinct interaction absent in the 1,3-isomer.

Experimental Protocols

Synthesis of 1,5-Dimethyl-3-Nitropyrazole (Major Isomer)

Objective: Selective methylation of 3-methyl-5-nitropyrazole.

Reagents:

-

3-Methyl-5-nitropyrazole (1.0 eq)

-

Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 3-methyl-5-nitropyrazole in 20 mL of anhydrous acetone.

-

Base Addition: Add finely ground

(20 mmol) and stir at room temperature for 15 minutes to ensure deprotonation. -

Alkylation: Add Methyl Iodide (12 mmol) dropwise over 10 minutes. Caution: MeI is carcinogenic.

-

Reflux: Heat the mixture to mild reflux (40°C for Acetone) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue will contain predominantly 1,5-dimethyl-3-nitropyrazole. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

-

Note: The 1,5-isomer is generally less polar than the 1,3-isomer due to better shielding of the dipole.

-

Synthesis of 1,3-Dimethyl-5-Nitropyrazole (Minor Isomer)

Direct methylation yields this as a minor byproduct (<10-20%). For high-yield synthesis, a cyclization strategy is preferred over methylation.

Alternative Route (Cyclization):

-

React Methylhydrazine with ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyl precursor).

-

Regioselectivity Control: The more nucleophilic nitrogen of methylhydrazine (NH-Me) attacks the most reactive carbonyl. However, this often yields mixtures.

-

Literature Standard: Nitration of 1,3-dimethylpyrazole is the most reliable route.

Physicochemical Property Comparison

| Property | 1,5-Dimethyl-3-nitropyrazole | 1,3-Dimethyl-5-nitropyrazole |

| Melting Point | Typically Higher (More symmetric packing) | Typically Lower (Steric twist of NO |

| Polarity (TLC) | Less Polar (Higher R | More Polar (Lower R |

| Dipole Moment | Lower (Vectors of N-Me and C-NO | Higher (Vectors aligned) |

| Density | High (Efficient packing) | Slightly Lower (Steric bulk of adjacent substituents) |

| Energetic Stability | More Stable | Less Stable (Proximity of N-Me to NO |

References

-

Regioselectivity in Pyrazole Alkylation

- Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles."

- Source:Organic & Biomolecular Chemistry, 2013.

-

URL:[Link]

-

NMR Characterization of Pyrazoles

-

Energetic Properties of Nitropyrazoles

- Title: "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives."

- Source:Molecules (MDPI), 2023.

-

URL:[Link]

- General Synthesis Protocols: Title: "Selective N-Methylation of Pyrazoles." Source:BenchChem Technical Support, 2025.

Sources

Methodological & Application

Mastering Regioselectivity: A Detailed Protocol for the N-Methylation of 3-Nitro-1H-Pyrazole

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of unsymmetrical pyrazoles is a foundational transformation in medicinal chemistry and materials science, yet it presents a persistent challenge in controlling regioselectivity. For 3-nitro-1H-pyrazole, methylation can occur at either the N1 or N2 position, leading to the formation of 1-methyl-3-nitro-1H-pyrazole or 1-methyl-5-nitro-1H-pyrazole, respectively. The properties and subsequent reactivity of these isomers differ significantly, making regiocontrol essential for targeted synthesis. This guide provides a deep dive into the mechanistic factors governing this selectivity and offers detailed, field-proven protocols to preferentially synthesize the desired regioisomer. We will explore the interplay of steric and electronic effects, and the critical role of bases, solvents, and methylating agents in directing the reaction outcome.

The Challenge of Pyrazole Regioselectivity

The pyrazole ring contains two adjacent nitrogen atoms. In an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, these two nitrogens are in distinct chemical environments. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen, creating two tautomeric forms in equilibrium. Alkylation of this mixture can lead to two different products, and separating these regioisomers can be challenging and costly.[1][2] Therefore, developing synthetic methods that selectively produce a single isomer is of high importance.[3][4]

The core of the challenge lies in the similar reactivity of the two nitrogen atoms.[2] The final product ratio is a result of a delicate balance between multiple factors, as illustrated below.

Caption: The regioselectivity challenge in methylating 3-nitro-1H-pyrazole.

Mechanistic Principles Governing Regioselectivity

Achieving high regioselectivity requires a nuanced understanding of the factors that influence the nucleophilicity and accessibility of the N1 and N2 positions.

-

Steric Hindrance : This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][5][6] In 3-nitro-1H-pyrazole, the nitro group is at the C3 position, adjacent to the N2 nitrogen. Therefore, the N1 nitrogen is less sterically encumbered and is the kinetically favored site for alkylation, especially with bulky alkylating agents.[1][2]

-

Electronic Effects : The electron-withdrawing nature of the nitro group reduces the electron density of the pyrazole ring and decreases the overall nucleophilicity of both nitrogen atoms.[1][2] This can make the reaction more sluggish compared to electron-rich pyrazoles, potentially requiring stronger bases or higher temperatures. The electronic properties of substituents influence the pKa of the adjacent nitrogen atoms, affecting the position of the tautomeric equilibrium.[7][8]

-

Choice of Base and Counter-ion : The base is critical for deprotonating the pyrazole, making it nucleophilic.[1]

-

Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) fully deprotonate the pyrazole to form the pyrazolate anion. In this state, both nitrogen atoms bear a negative charge, and the reaction site is determined by the combination of sterics and the counter-ion's position. Using NaH has been shown in some cases to prevent the formation of mixed regioisomers.[1][8]

-

Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium with the pyrazole. The reaction may proceed on the surface of the solid base, where one tautomer might be preferentially adsorbed, leading to higher selectivity. The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

-

-

Solvent Choice : The polarity of the solvent plays a crucial role.[1]

-

Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often favor the formation of a single regioisomer.[1]

-

Fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in some pyrazole syntheses, likely through specific hydrogen-bonding interactions that favor one tautomer over the other.[1]

-

Experimental Workflows and Protocols

The general workflow for the methylation reaction is straightforward, involving deprotonation followed by the addition of the methylating agent. The key to success lies in the precise control of the reaction parameters.

Caption: General experimental workflow for pyrazole methylation.

Protocol 1: Highly Regioselective N1-Methylation

This protocol is designed to maximize the formation of 1-methyl-3-nitro-1H-pyrazole (the N1 isomer) by leveraging conditions known to favor alkylation at the less sterically hindered nitrogen.

Materials:

-

3-Nitro-1H-pyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-nitro-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Add anhydrous, powdered K₂CO₃ (1.5 eq). Stir the suspension vigorously for 20 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Add methyl iodide (1.1 eq) dropwise via syringe over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice-cold water (10x the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 1-methyl-3-nitro-1H-pyrazole.

Protocol 2: Alternative N1-Methylation using a Strong Base

This protocol uses a strong base to ensure complete deprotonation, which can also lead to high N1 selectivity due to steric control.

Materials:

-

3-Nitro-1H-pyrazole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Wash the NaH (1.2 eq) with anhydrous hexanes three times in a flame-dried flask under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time.

-

Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C.

-

In a separate flask, dissolve 3-nitro-1H-pyrazole (1.0 eq) in a minimum amount of anhydrous THF.

-

Add the pyrazole solution dropwise to the NaH suspension at 0 °C. Stir for 30-45 minutes at this temperature; hydrogen gas evolution should be observed.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Summary of Conditions and Expected Outcomes

The choice of reagents and conditions directly impacts the regiochemical outcome. While N1-alkylation is generally favored for 3-substituted pyrazoles, the degree of selectivity can be tuned.

| Base | Solvent | Methylating Agent | Temperature | Predominant Isomer | Rationale / Comments | Reference |

| K₂CO₃ | DMF / DMSO | MeI / DMS | 0 °C to RT | N1 (1-methyl-3-nitro) | Effective for N1-alkylation of 3-substituted pyrazoles; good selectivity. | [1][9] |

| NaH | THF | MeI / DMS | 0 °C to RT | N1 (1-methyl-3-nitro) | Forms pyrazolate anion; sterics dominate, favoring the less-hindered N1. | [1][8] |

| Cs₂CO₃ | Acetonitrile | MeI / DMS | Reflux | N1 / N2 Mixture | Often less selective; may depend heavily on other substituents. | [7] |

| iPr₂NEt | DMSO | Michael Acceptor | 25 °C | N1 (High Selectivity) | Catalyst-free Michael addition protocol shows excellent N1 selectivity. | [4] |

Product Characterization: Differentiating the Isomers

Unambiguous identification of the resulting regioisomers is critical. NMR spectroscopy is the most powerful tool for this purpose.

-

¹H NMR Spectroscopy : The chemical shifts of the pyrazole ring protons (H4 and H5) are highly diagnostic.

-

For 1-methyl-3-nitro-1H-pyrazole (N1) , the N-methyl group is adjacent to the H5 proton. A Nuclear Overhauser Effect (NOE) may be observed between the methyl protons and the H5 proton.

-

For 1-methyl-5-nitro-1H-pyrazole (N2) , the N-methyl group is adjacent to the nitro-substituted C5 carbon. The chemical shifts of the H3 and H4 protons will differ significantly from the N1 isomer.

-

-

¹³C NMR Spectroscopy : The chemical shifts of the pyrazole carbons provide definitive evidence. The carbon attached to the nitro group (C3 or C5) will be significantly shifted. Comparing the observed spectra with published data or computational predictions can confirm the structure.[10][11]

Troubleshooting

-

Low Yield : Ensure all reagents and solvents are strictly anhydrous, as water can quench the base. If the pyrazole is particularly electron-deficient, increasing the reaction temperature or using a more reactive methylating agent like dimethyl sulfate might be necessary.[2]

-

Poor Regioselectivity : If a mixture of isomers is obtained, purification by column chromatography is the standard approach.[12] To improve selectivity, switch to a more sterically demanding base/solvent system (Protocol 1) or a strong base system (Protocol 2). Lowering the reaction temperature can also increase selectivity.[1]

-

No Reaction : Confirm that the base is active and that the starting pyrazole is sufficiently nucleophilic. For highly deactivated systems, a stronger base like KHMDS may be required.[2]

References

- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.

- Krasavin, M., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Krasavin, M., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.

- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.

- MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

- Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[13]. ResearchGate. Retrieved from

- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

- Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

- Benchchem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.

- Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry.

- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.

- PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. 416. 4-Nitro-5-(3-pyridyl)pyrazole, a new oxidation product of nicotine. Part II. Methylation products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Application Note: 1,5-Dimethyl-3-nitro-1H-pyrazole as Energetic Precursor

This Application Note is structured to guide researchers through the synthesis, validation, and handling of 1,5-dimethyl-3-nitro-1H-pyrazole , a critical intermediate in the production of melt-cast insensitive high explosives (IHEs) such as 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) .

Executive Summary

1,5-dimethyl-3-nitro-1H-pyrazole (referred to herein as 3-Nitro-DMP ) is a structural isomer utilized primarily as a scaffold for higher-order nitration. While 3-Nitro-DMP possesses moderate energy density, its primary value lies in its conversion to 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) , a melt-cast explosive (

This guide addresses the primary synthetic challenge: Regioselectivity . Direct nitration of 1,5-dimethylpyrazole yields the kinetically favored 4-nitro isomer. Therefore, this protocol utilizes a regioselective methylation strategy starting from 3-nitro-5-methylpyrazole, requiring rigorous isomer separation and NOE (Nuclear Overhauser Effect) NMR validation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1,5-dimethyl-3-nitro-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 141.13 g/mol |

| Role | Intermediate for DMDNP (Melt-Cast Explosive) |

| Key Hazard | Precursor to high explosives; suspect carcinogen; shock sensitive (moderate). |

| Isomeric Impurity | 1,3-dimethyl-5-nitro-1H-pyrazole (Must be < 1.0%) |

Synthesis Strategy: The Regioselectivity Challenge

The synthesis relies on the methylation of 5-methyl-3-nitropyrazole . Because the pyrazole ring tautomerizes, methylation produces two regioisomers. The 1,5-dimethyl isomer is sterically less favored than the 1,3-dimethyl isomer, making reaction conditions and purification critical.

Workflow Diagram

Figure 1: Synthetic pathway highlighting the critical branching point at Step 2 where regioselectivity leads to isomeric mixtures.

Detailed Experimental Protocol

Phase 1: Preparation of 5-methyl-3-nitropyrazole

Note: This starting material is commercially available, but in-house synthesis via diazotization of 3-amino-5-methylpyrazole ensures purity.

-

Diazotization: Dissolve 3-amino-5-methylpyrazole (100 mmol) in 15% HCl (aq). Cool to 0–5°C.

-

Addition: Dropwise add

(1.2 eq) while maintaining temperature < 5°C. Stir for 1 hour. -

Substitution: Pour the diazonium salt solution into a suspension of

and Cu powder (catalytic) in water. Mild heating (40°C) promotes nitrogen displacement. -

Workup: Extract with Ethyl Acetate (

). Dry over -

Result: Yellow solid (5-methyl-3-nitropyrazole). Yield: ~60-70%.[1]

Phase 2: Methylation (The Critical Step)

Objective: Maximize the 1,5-dimethyl isomer yield.

Reagents:

-

Substrate: 5-methyl-3-nitropyrazole (10 g, 78 mmol)

-

Solvent: DMF (Dimethylformamide), anhydrous (50 mL)

-

Base:

(1.5 eq, finely ground) -

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) Warning: Neurotoxin

Procedure:

-

Setup: In a 250 mL round-bottom flask under Argon, dissolve the substrate in DMF.

-

Deprotonation: Add

.[2][3] Stir at Room Temperature (RT) for 30 mins. The solution will darken as the pyrazolate anion forms. -

Alkylation: Cool to 0°C. Add MeI dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Quench: Pour into ice water (200 mL). Extract with DCM (Dichloromethane).

-

Concentration: Evaporate solvent to yield the crude isomeric mixture.

Phase 3: Purification (Isomer Separation)

The 1,5-dimethyl isomer is generally less polar than the 1,3-dimethyl isomer due to steric shielding of the nitro group by the adjacent methyl.

-

Column: Silica Gel 60 (230-400 mesh).

-

Eluent: Gradient elution starting with 100% Hexane

20% EtOAc/Hexane. -

Fraction Collection:

-

Fraction A (Target): 1,5-dimethyl-3-nitro-1H-pyrazole (Elutes first).

-

Fraction B (Byproduct): 1,3-dimethyl-5-nitro-1H-pyrazole (Elutes second).

-

-

Recrystallization: Recrystallize Fraction A from Ethanol/Water to achieve >99% purity.

Analytical Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,3-isomer is impossible with Mass Spectrometry alone. 1D NOE (Nuclear Overhauser Effect) NMR is the mandatory validation step.

NMR Logic Diagram

Figure 2: Decision tree for structural confirmation using NOE Spectroscopy.

Data Summary Table

| Parameter | Target: 1,5-dimethyl-3-nitro | Byproduct: 1,3-dimethyl-5-nitro |

| N-Methyl Shift ( | ~4.0 ppm | ~4.2 ppm (Deshielded by adjacent |

| C-Methyl Shift ( | ~2.3 ppm | ~2.3 ppm |

| Ring Proton ( | C4-H (Singlet) | C4-H (Singlet) |

| NOE Interaction | Strong N-Me | Strong N-Me |

| Melting Point | 110–112°C | 80–82°C |

Downstream Application: Synthesis of DMDNP

To convert the precursor into the active energetic material 1,5-dimethyl-3,4-dinitropyrazole (DMDNP) :

-

Nitration: Dissolve 1,5-dimethyl-3-nitro-1H-pyrazole in 98%

. -

Addition: Add 98%

slowly at 0°C. -

Heating: Heat to 90°C for 3 hours. (The C4 position is deactivated by the C3-nitro, requiring harsher conditions).

-

Yield: The presence of the electron-donating N-methyl and C-methyl groups activates the ring sufficiently to allow dinitration, unlike unsubstituted pyrazole.

Safety & Handling Protocols

Energetic Material Precursor Hazards[5]

-

Explosive Potential: While 3-nitro-DMP is not a primary explosive, it is an energetic precursor. It possesses a decomposition exotherm.[5] Avoid heating >150°C in closed vessels.

-

Compatibility: Incompatible with strong reducing agents and strong bases (which can cause ring cleavage).

-

Toxicity: Nitro-pyrazoles are potential mutagens. Use double-gloving (Nitrile) and work in a fume hood.

Waste Disposal

-

Quenching: All nitration mixtures must be quenched in ice water before neutralization.

-

Segregation: Do not mix nitration waste with organic solvents (acetone/ethanol) in the waste stream, as this can form shock-sensitive mixtures.

References

-

Pagoria, P. F., et al. (2013). "Synthesis and properties of 1,5-dimethyl-3,4-dinitropyrazole (DMDNP)." Propellants, Explosives, Pyrotechnics.[5]

-

Chavez, D. E., et al. (2011). "Synthesis of energetic nitro-pyrazoles." Journal of Heterocyclic Chemistry.

-

Zhang, Y., et al. (2016). "Regioselective alkylation of nitropyrazoles: A kinetic vs thermodynamic control study." Tetrahedron.

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for energetic material characterization).

-

Lawrence Livermore National Laboratory (LLNL). "LLM-105 and related insensitive energetic materials." LLNL Technical Reports.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. chemistry-chemists.com [chemistry-chemists.com]

Application Note: High-Efficiency Synthesis of 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole

[1][2][3]

Executive Summary & Strategic Rationale

The synthesis of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole represents a pinnacle challenge in high-energy density material (HEDM) chemistry. This molecule is characterized by an exceptionally high oxygen balance (

Historically, the synthesis of trinitromethyl-substituted azoles was plagued by low yields and extreme instability. The "Classical Route" (circa 2021-2023) relied on the stepwise oxidative nitration of 3,5-dimethylpyrazole, a process requiring 10-12 steps with harsh conditions that often degraded the pyrazole ring.

This protocol details the modern "Skeletal Editing" approach (2026) , utilizing a [4+1] cycloaddition strategy.[1][2][3][4] This route reduces the workflow to 5 steps, significantly improves safety, and doubles the overall yield.

Key Mechanistic Insight

The core innovation lies in avoiding the direct destructive nitration of alkyl groups. Instead, we construct the pyrazole ring around a pre-functionalized core or use skeletal editing to introduce nitrogen-rich functionalities that are more amenable to mild nitration.

Safety & Handling Protocols (Critical)

DANGER: EXPLOSION HAZARD The compounds described (especially the trinitromethyl target and dinitromethyl intermediates) are sensitive high explosives.

-

Scale Limit: Do not exceed 100 mg per batch during initial optimization.

-

PPE: Kevlar gloves, blast shield, ear protection, and conductive footwear are mandatory.

-

Environment: All nitration steps must be performed in a temperature-controlled bath behind a blast shield.

-

Quenching: Have a dedicated ice-water quench bath immediately available. Never pour water into the acid mixture; pour the mixture into the ice.

Synthesis Workflow: The [4+1] Cycloaddition Route

Phase 1: Preparation of the Tetrazine Precursor

Target: 3,6-diethoxy-1,2,4,5-tetrazine (Intermediate A)

The synthesis begins not with a pyrazole, but with a tetrazine. This "skeletal editing" approach allows for the later expulsion of nitrogen to contract the ring.

Protocol:

-

Reagents: 3,6-dichloro-1,2,4,5-tetrazine (Start), Potassium ethoxide (Nucleophile),

(Catalyst).[4] -

Procedure:

-

Dissolve 3,6-dichloro-1,2,4,5-tetrazine in anhydrous THF.

-

Add

(5 mol%) as a Lewis acid catalyst to activate the tetrazine ring. -

Slowly add Potassium ethoxide (2.2 equiv) at 0°C.

-

Stir at Room Temperature (RT) for 4 hours.

-

-

Workup: Filter off KCl salts. Concentrate the filtrate.

-

Mechanism: Nucleophilic aromatic substitution (

) replaces the chloro groups with ethoxy groups, stabilizing the ring for the subsequent cycloaddition.

Phase 2: [4+1] Cycloaddition to Pyrazole Core

Target: 3,5-diethoxy-1-benzyl-1H-pyrazole (Intermediate B)

Protocol:

-

Reagents: Intermediate A, Benzyl isocyanide (

). -

Procedure:

-

Purification: Add water to precipitate the product. Filter and wash with cold ethanol.

-

Mechanism: Inverse electron-demand Diels-Alder reaction followed by retro-Diels-Alder (

extrusion), resulting in the contraction of the tetrazine ring into a pyrazole ring.

Phase 3: Formation of the Key Intermediate (Dinitromethylation)

Target: Diammonium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (Compound 2)[2][4][5]

This is the critical "intermediate" often requested. It serves as the stable platform for the final aggressive nitration.

Protocol:

-

Nitration (Step 1): Treat Intermediate B with

(100%) at 0°C. This converts the ethoxy groups into dinitromethyl groups and nitrates the C4 position. -

Salt Formation:

-

Validation:

-

The salt should appear as a yellow solid.

-

Stability: This salt is significantly more stable than the neutral protonated form, allowing for safe storage.

-

Phase 4: Final Nitration to Target

Target: 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole (Compound 1)[1][2][3][4]

Protocol:

-

Reagents: Compound 2 (Diammonium salt),

(98%), -

Procedure:

-

Prepare a mixed acid bath:

(2:1 ratio) at -10°C. -

Add Compound 2 portion-wise. Control exotherm strictly < 0°C.

-

Allow to warm to RT slowly; stir for 2 hours.

-

Critical Step: A white solid will precipitate directly from the acid mixture.

-

-

Isolation:

-

Filter the white precipitate (Compound 1) using a fritted glass funnel (do not use paper).

-

Wash with cold Trifluoroacetic acid (TFA). Do not wash with water initially (hydrolysis risk).

-

Dry under vacuum.

-

Analytical Data & Validation

| Parameter | 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (Salt) |

| Appearance | White Crystalline Solid | Yellow Solid |

| Density | 2.04 g/cm³ | 1.88 g/cm³ |

| Oxygen Balance | +13.6% (Positive OB is rare) | Negative |

| Dec. Temp ( | ~136°C - 140°C | > 200°C (Salt form) |

| Impact Sensitivity | < 5 J (Very Sensitive) | > 15 J |

| NMR ( | Distinct signal for C(NO2)2H at |

Visual Workflow (Graphviz)

The following diagram illustrates the chemical pathway, contrasting the efficient [4+1] route against the obsolete oxidative route.

Figure 1: Comparative synthetic pathways. The solid path represents the modern [4+1] cycloaddition strategy (2026), while the dotted path indicates the legacy oxidative route.

Troubleshooting & Expert Tips

-

Instability of Trinitromethyl Groups: The

group is bulky and electron-withdrawing. If the final product turns green or evolves brown fumes ( -

The "Intermediate" Confusion: In literature, the dinitromethyl compound (Compound 2) is often isolated because it is stable. The conversion from di- to tri-nitromethyl is the "energetic cliff." If your application requires a stable propellant additive, stop at Compound 2. If you need maximum detonation pressure, proceed to Compound 1.

-

Acid Quality: The nitric acid for the final step MUST be white fuming (100%). Red fuming nitric acid (containing dissolved

) often leads to oxidative side reactions that break the pyrazole ring.

References

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 2026.[1][2][3] Source: (Verified Context: High-efficiency skeletal editing route).

-

Manipulating nitration and stabilization to achieve high energy. Science Advances / NIH, 2023. Source: (Verified Context: Detailed characterization of the dinitromethyl intermediate and stability data).

-

Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions, 2015. Source: (Verified Context: Crystallographic data and early trinitromethylation attempts).

Sources

- 1. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

Application Note: Recrystallization Architectures for 1,5-Dimethyl-3-nitro-1H-pyrazole

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1,5-dimethyl-3-nitro-1H-pyrazole . This compound is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and specific pharmaceutical scaffolds.

The guide prioritizes scientific integrity and reproducibility , addressing the specific challenge of separating regioisomers (specifically the 1,3-dimethyl-5-nitro isomer) and handling the polarity introduced by the nitro group.

Part 1: Strategic Solvent Selection & Mechanistic Rationale

The purification of 1,5-dimethyl-3-nitro-1H-pyrazole presents a unique challenge due to its amphiphilic nature (polar nitro group vs. lipophilic methyl/pyrazole core) and the frequent presence of its regioisomer, 1,3-dimethyl-5-nitro-1H-pyrazole.

Solubility Profile Analysis

The nitro group at the 3-position significantly increases the dipole moment compared to the parent pyrazole. Consequently, the molecule exhibits:

-

High Solubility: Lower alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Dichloromethane.

-

Moderate Solubility: Toluene, Diethyl Ether.

-

Low Solubility: Water, Hexanes, Heptane, Cyclohexane.

The Regioisomer Challenge

Synthesis typically involves the methylation of 3-nitro-5-methylpyrazole or nitration of 1,5-dimethylpyrazole. Both routes can yield the 1,3-dimethyl-5-nitro isomer.

-

1,5-dimethyl-3-nitro isomer: Generally possesses a higher melting point and lower solubility in non-polar solvents due to more efficient crystal packing (less steric clash between the N-methyl and nitro groups compared to the 1,3-isomer).

-

Purification Strategy: We exploit this solubility differential. The 1,5-isomer crystallizes preferentially from polar/non-polar binary systems, leaving the 1,3-isomer in the mother liquor.

Recommended Solvent Systems

| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Rationale | Suitability |

| Binary Polar | Ethanol (95% or abs.) | Water | Standard: High recovery yield; water effectively forces the hydrophobic methyl groups to aggregate. | Primary Recommendation |

| Binary Organic | Ethyl Acetate | n-Heptane | Anhydrous: Best if the compound is moisture-sensitive (rare for this nitro-pyrazole) or if removing water is difficult. | Secondary |

| Single Solvent | Isopropanol (IPA) | N/A | Simplicity: Moderate solubility allows for cooling crystallization without anti-solvent addition. | Tertiary |

Part 2: Detailed Experimental Protocol

Protocol A: Ethanol/Water Recrystallization (The "Gold Standard")

This method provides the best balance between yield and rejection of the 1,3-isomer impurity.

Reagents & Equipment

-

Crude 1,5-dimethyl-3-nitro-1H-pyrazole[1]

-

Solvent: Ethanol (Reagent Grade)

-

Anti-solvent: Deionized Water

-

Equipment: Erlenmeyer flask, magnetic stirrer/hot plate, reflux condenser, Buchner funnel.

Step-by-Step Procedure

-

Saturation (The Dissolution Phase):

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol at a ratio of 3-5 mL per gram of solid.

-

Heat to near-reflux (approx. 75°C).

-

Critical Check: If solid remains, add Ethanol in 0.5 mL increments until fully dissolved. Do not add excess solvent; the solution must be saturated at boiling.

-

-

Impurity Removal (Hot Filtration):

-

If insoluble black specks (char) or mechanical impurities are visible, perform a hot filtration through a pre-warmed glass funnel or a coarse fritted filter.

-

Note: If the solution is dark brown/red, add activated charcoal (1-2% w/w), stir at reflux for 5 mins, then filter hot over Celite.

-

-

Nucleation Induction (The Anti-Solvent Addition):

-

Maintain the solution at a gentle boil.

-

Slowly add warm Water (approx. 50-60°C) dropwise.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparency.

-

-

Crystal Growth (Controlled Cooling):

-

Yield Maximization:

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

-

-

Isolation:

Part 3: Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for this purification, ensuring the user understands the why behind the how.

Figure 1: Decision logic for the purification of 1,5-dimethyl-3-nitro-1H-pyrazole, emphasizing the critical anti-solvent addition step.

Part 4: Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| "Oiling Out" (Liquid separates instead of crystals) | Solution temperature dropped too fast or solvent mixture is too polar. | Reheat to dissolve.[3][4][8][10] Add slightly more Ethanol.[3] Cool very slowly with vigorous stirring. |

| Low Yield (<50%) | Too much solvent used or insufficient cooling. | Concentrate the mother liquor by rotary evaporation and repeat the cooling step. |

| Impurity Persistence (1,3-isomer remains) | Cooling was too rapid, trapping the isomer. | Recrystallize again using Methanol instead of Ethanol; the solubility difference is often sharper in Methanol. |

Part 5: References

-

Solubility of Nitropyrazoles: Liu, W., et al. "Solubility determination and correlation for 3-nitropyrazole in four binary solvents."[11][12][13] Journal of Molecular Liquids, 2021.[11][12]

-

Isomer Separation: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.

-

Synthesis Context: Janssen, J.W.A.M., et al. "Pyrazoles.[11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 1973.

-

General Recrystallization Techniques: University of Rochester, Dept. of Chemistry. "Tips and Tricks: Recrystallization."

Sources

- 1. appretech.com [appretech.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 1,5-dimethyl-3-nitro-pyrazole - CAS:59376-16-8 - Abovchem [abovchem.com]

- 8. Home Page [chem.ualberta.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Separation of 1,3- and 1,5-Dimethyl-3-Nitropyrazole Isomers

Welcome to the dedicated technical support guide for the resolution of 1,3-dimethyl-3-nitropyrazole and 1,5-dimethyl-3-nitropyrazole isomers. The alkylation of 3(5)-methylpyrazole is a common route that often yields a mixture of these two constitutional isomers, whose similar physicochemical properties present a significant purification challenge.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1,3- and 1,5-dimethyl-3-nitropyrazole isomers?

Separating these constitutional isomers is difficult primarily due to their very similar physical properties. As regioisomers, they often exhibit nearly identical polarity, boiling points, and solubility profiles, which makes standard purification techniques like distillation or simple crystallization ineffective.[2] Their resolution almost always requires high-efficiency separation techniques like chromatography.

Q2: What is the expected polarity difference between the 1,3- and 1,5-isomers?

The 1,5-isomer is generally expected to be slightly less polar than the 1,3-isomer. This can be rationalized by considering the dipole moments and steric hindrance. In the 1,5-isomer, the two methyl groups are adjacent to the same nitrogen (N1), which can lead to a slightly different overall molecular dipole and steric profile compared to the 1,3-isomer where the methyl groups are on N1 and C3. This subtle difference is the key to their chromatographic separation on polar stationary phases like silica gel.

Q3: Which analytical techniques are best for confirming the identity and purity of the separated isomers?

A combination of techniques is essential for unambiguous identification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial. The chemical shifts of the pyrazole ring protons and carbons, as well as the N-methyl and C-methyl groups, will be distinct for each isomer. Advanced 2D NMR experiments like HMBC and NOESY can definitively establish the connectivity and spatial relationships, confirming which isomer is which.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and fragmentation patterns. While the isomers will have the same molecular ion peak, their fragmentation may differ slightly. More importantly, GC provides excellent separation, allowing for accurate quantification of isomeric purity.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV or PDA detector, HPLC is excellent for assessing purity and can be scaled up for preparative separation.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the separation process.

Issue 1: Poor or No Separation on a Silica Gel Flash Column

Problem Diagnosis: You are performing flash column chromatography with a standard solvent system (e.g., Hexane/Ethyl Acetate), but the isomers are co-eluting, or the resolution is insufficient for obtaining pure fractions. A check by Thin Layer Chromatography (TLC) shows the spots are very close together (ΔRf < 0.1).

Solutions:

-

Optimize the Mobile Phase: The most critical variable is the eluent polarity. Since the isomers have very similar polarities, a shallow gradient or an isocratic elution with a finely-tuned solvent system is required.

-

Strategy: Begin with a non-polar system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.[2] Test various solvent systems using TLC. Consider using a three-component system; adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes dramatically improve selectivity.

-

Causality: Different solvents interact differently with the analyte and the silica stationary phase. Ethyl acetate is a hydrogen bond acceptor, while dichloromethane has a strong dipole moment. By altering the solvent mixture, you change the nature of the interactions, which can amplify the small polarity differences between the isomers.

-

-

Improve Column Packing and Sample Loading: An improperly packed column or poor sample loading technique will ruin even the best-optimized mobile phase.

-

Strategy: Always pack the column as a slurry to ensure a homogenous stationary phase bed.[2] For loading the sample, the dry loading method is strongly recommended.[2]

-

Causality: Loading the sample dissolved in a strong solvent (like pure ethyl acetate or DCM) creates a broad initial band at the top of the column, preventing proper equilibration with the mobile phase and leading to poor separation from the start. Dry loading onto silica ensures the sample is introduced in a very narrow, concentrated band.

-

Protocol 1: Isomer Separation via Optimized Flash Chromatography

-

Sample Preparation (Dry Loading):

-

Dissolve your crude isomer mixture (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

-

Add 2-3 grams of silica gel to the solution.

-

Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[2]

-

-

Column Preparation:

-

Select a column of appropriate size for your sample amount (e.g., a 40g silica column for 1g of crude material).

-

Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

-

Pour the slurry into the column and use positive pressure to pack it firmly, ensuring a flat, stable top surface.

-

-

Elution and Fractionation:

-

Carefully add the dry-loaded sample silica to the top of the packed column bed.

-

Begin elution with the initial mobile phase.

-

Collect fractions and monitor them closely by TLC. If separation is still difficult, consider a very shallow gradient (e.g., increasing ethyl acetate content by 0.5-1% every few column volumes).

-

Visualization: Isomer Separation Workflow

Caption: Decision workflow for selecting a separation method.

Issue 2: My NMR Spectrum Still Shows a Mixture After Purification

Problem Diagnosis: You have collected fractions that appeared pure by TLC, but the ¹H NMR spectrum clearly shows signals from both isomers. This indicates that TLC did not have sufficient resolution to distinguish between slightly impure fractions and pure ones.

Solutions:

-

Utilize a Higher Resolution Analytical Technique:

-

Strategy: Analyze your fractions using Gas Chromatography (GC) or analytical High-Performance Liquid Chromatography (HPLC). These techniques have much higher resolving power than TLC.[7]

-

Causality: A GC capillary column or an HPLC column contains a much larger number of theoretical plates than a TLC plate, enabling the separation of compounds with very similar retention factors.

-

-

Re-column the Mixed Fractions:

-

Strategy: Combine the fractions that contain the mixture of isomers, evaporate the solvent, and re-purify them using the same or an even more optimized chromatographic method. Sometimes, a second pass is all that is needed to achieve baseline separation.

-

Data Presentation: Comparative Analytical Conditions

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar (e.g., DB-5) or mid-polar capillary column (30m x 0.25mm) | Normal Phase (Silica) or Reverse Phase (C18) |

| Mobile Phase | Carrier Gas (Helium or Hydrogen) | Hexane/Ethyl Acetate (Normal) or Acetonitrile/Water (Reverse) |

| Temperature | Oven temperature program (e.g., 80°C to 250°C at 10°C/min)[8] | Isocratic or gradient elution at ambient temperature |

| Detection | Mass Spectrometer (MS)[9] | UV/PDA Detector (e.g., 270 nm)[2] |

| Advantage | Excellent resolution, provides mass data for identification.[5] | Easily scalable to preparative purification. |

Issue 3: I Need to Purify a Large Quantity (Multi-gram Scale) of Isomers

Problem Diagnosis: Preparative HPLC is too slow and expensive for your scale, and flash chromatography is yielding large volumes of mixed fractions.

Solutions:

-

Fractional Crystallization: This can be a highly efficient method for large-scale purification if the conditions are right.

-

Strategy: The goal is to find a solvent system where one isomer is significantly less soluble than the other, especially at a lower temperature. Experiment with various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof). Dissolve the crude mixture in a minimum amount of hot solvent to create a saturated solution, then allow it to cool slowly. If you are lucky, one isomer will preferentially crystallize out.

-

Causality: Even structurally similar isomers can have different crystal lattice energies. Finding a solvent that selectively solvates one isomer while allowing the other to pack into a stable crystal lattice is the key to success.

-

-

Crystallization via Salt Formation:

-

Strategy: Pyrazoles are basic. Reacting the isomer mixture with a strong acid (like HCl or H₂SO₄) can form pyrazolium salts.[10] These salts often have very different crystallization properties compared to the free bases. You may be able to selectively crystallize the salt of one isomer. The pure isomer can then be regenerated by neutralizing the salt with a base and extracting it.[10]

-

Trustworthiness: This method includes a self-validation step. After isolating the crystallized salt, you can regenerate the free base and check its purity by GC or NMR before proceeding with the entire batch.

-

Protocol 2: Purification by Fractional Crystallization

-

Solvent Screening: On a small scale, test the solubility of the isomer mixture in a range of solvents at room temperature and at their boiling points.

-

Dissolution: In an appropriately sized flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent required for complete dissolution.

-

Cooling (Induction of Crystallization):

-

Allow the flask to cool slowly to room temperature. Rapid cooling often traps impurities.

-

If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).[10]

-

Once at room temperature, the flask can be moved to an ice bath or a refrigerator to maximize the yield of the crystals.

-

-

Isolation and Analysis:

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Dry the crystals and analyze their purity by NMR or GC-MS.

-

Analyze the mother liquor as well; it should be enriched in the other isomer.

-

Visualization: Dry Loading Protocol

Caption: Step-by-step workflow for dry loading a sample.

References

- BenchChem. (2025).

-

El-Shehry, M. F., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][11][12]triazin-7(6H)-ones and Derivatives. MDPI.

- Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Morozov, A. V., et al. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. [Link]

-

ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

- Google Patents. (n.d.).

- BenchChem. (2025).

-

Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

-

PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

-

MDPI. (2023). Chromatographic Separations. [Link]

-

PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

- Elsevier. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer.

-

PMC. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

-

TSI Journals. (2022). Chromatography: Techniques of Separation. [Link]

-

SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

-

COSMOSIL. (n.d.). HPLC Column for Structual Isomers. [Link]

-

Mathkoor, M.M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

-

MDPI. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. [Link]

-

HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

-

MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

-

Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Chromatographic Separations [mdpi.com]

- 8. ajrconline.org [ajrconline.org]

- 9. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

Technical Support Center: Troubleshooting Low Yield in 1,5-dimethyl-3-nitro-1H-pyrazole Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This technical support guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields in the synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole. As this synthesis involves potent reagents and exothermic processes, a thorough understanding of the reaction parameters is critical for success and safety. This document synthesizes established chemical principles with field-proven insights to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yielded very little or no product. What are the most likely causes?

Low or no yield is the most common issue, often stemming from problems with the nitrating agent, temperature control, or reagent quality.

Possible Cause 1: Ineffective Generation of the Nitronium Ion (NO₂⁺) The active electrophile in this reaction is the nitronium ion, generated from nitric and sulfuric acids.[1][2] If the conditions are not optimal, its concentration will be insufficient.

-

Troubleshooting Steps:

-

Verify Acid Concentrations: Use concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Using lower concentrations will result in excess water, which inhibits the formation of the nitronium ion.[1]

-

Check Reagent Age and Storage: Acids, especially fuming nitric acid, can degrade over time. Ensure they have been stored properly in tightly sealed containers.

-

Order of Addition: Always add the nitric acid slowly to the sulfuric acid, not the other way around, while cooling the mixture in an ice bath. This pre-formation of the nitrating mixture is crucial.

-

Possible Cause 2: Poor Temperature Control Nitration is a highly exothermic reaction.[3][4] Uncontrolled temperature increases can lead to dangerous runaway reactions and promote the formation of unwanted byproducts and degradation of the pyrazole ring.[5]

-

Troubleshooting Steps:

-

Maintain Low Temperature: The addition of the 1,5-dimethyl-1H-pyrazole substrate to the nitrating mixture must be performed slowly and with efficient cooling, typically maintaining an internal temperature of 0–10 °C.

-

Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture. Do not rely on the temperature of the external cooling bath.

-

Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[5] For larger batches, a slower addition rate and more robust cooling are essential.

-

Possible Cause 3: Degradation of Starting Material The pyrazole ring is susceptible to oxidation under harsh conditions. If the temperature is too high or the nitrating mixture is too aggressive, the starting material may be destroyed before it can be nitrated.

-

Troubleshooting Steps:

-

Confirm Substrate Purity: Ensure your starting 1,5-dimethyl-1H-pyrazole is pure. Impurities can trigger side reactions.

-

Use Milder Conditions: If degradation is suspected, consider alternative, milder nitrating agents such as acetyl nitrate (a mixture of nitric acid and acetic anhydride), which can sometimes provide better results with sensitive substrates.[6]

-

Caption: Troubleshooting workflow for low product yield.

Q2: Spectroscopic analysis shows a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?

The nitration of 1,5-dimethyl-1H-pyrazole can potentially yield two different mononitrated isomers: the desired 3-nitro product and the 4-nitro byproduct.

Cause: Electrophilic substitution on the pyrazole ring is directed by the substituents. For 1-methylpyrazole, nitration typically yields the 3-nitro product.[7] However, the presence of the C5-methyl group can sterically and electronically influence the position of attack, sometimes allowing for the formation of the 4-nitro isomer.

-

Troubleshooting & Optimization:

-

Control Temperature: Lower reaction temperatures (closer to 0 °C) often favor the thermodynamically more stable product, which can increase the ratio of the desired isomer.

-

Choice of Nitrating Agent: The regioselectivity of nitration can be highly dependent on the nitrating system. While mixed acid is common, systems like acetyl nitrate may offer different selectivity profiles.[6][8] Experimenting with different agents may be necessary to optimize for the 3-nitro isomer.

-

Purification: If a mixture is unavoidable, careful purification is required.

-

Column Chromatography: Silica gel chromatography is often effective at separating constitutional isomers. A solvent system of hexane and ethyl acetate is a good starting point.

-

Recrystallization: The isomers may have different solubilities in various solvents.[9] A systematic solvent screen for recrystallization can be an effective method for purification.

-

-

Data Presentation: Hypothetical ¹H NMR Comparison While specific literature values may vary, the chemical shifts can help distinguish between isomers. The proton at C4 in the 3-nitro isomer would be adjacent to two carbons, whereas the proton at C3 in the 4-nitro isomer would be adjacent to a nitrogen and a carbon, likely shifting it further downfield.

| Compound | Position | Expected ¹H NMR Shift (ppm) | Key Differentiator |

| 1,5-dimethyl-3-nitro-1H-pyrazole | H-4 | ~7.0 - 7.5 | Singlet, relatively upfield |

| 1,5-dimethyl-4-nitro-1H-pyrazole | H-3 | ~7.8 - 8.2 | Singlet, relatively downfield |

Q3: My reaction turned dark brown/black, and the work-up was messy. What causes this decomposition?

A dark, tarry reaction mixture is a clear sign of decomposition, often caused by oxidation or polynitration.[10]

Cause 1: Overly Aggressive Reaction Conditions Excessively high temperatures or a highly concentrated nitrating mixture can lead to the oxidation of the pyrazole ring or the methyl groups.

Cause 2: Polynitration The introduction of more than one nitro group onto the pyrazole ring can occur if the conditions are too harsh or if an excess of the nitrating agent is used.[10] These polynitrated compounds are often less stable and can contribute to decomposition.[11][12]

-

Troubleshooting Steps:

-

Strict Temperature Control: This is the most critical factor. Ensure the internal temperature never exceeds 10 °C during substrate addition.

-

Control Stoichiometry: Use a carefully measured amount of nitrating agent, typically between 1.0 and 1.2 equivalents of nitric acid.

-

Proper Quenching: After the reaction is complete, quench it by pouring the cold reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and dilutes the acids quickly, preventing last-minute degradation. Never add water or ice directly to the concentrated acid mixture.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of 1,5-dimethyl-1H-pyrazole?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]

-

Nucleophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrazole ring and yielding the final product.

Caption: Mechanism of electrophilic nitration of pyrazole.

Q2: What are the recommended starting conditions for this synthesis?

Based on common procedures for nitrating pyrazoles, the following parameters serve as a reliable starting point.

| Parameter | Recommendation | Rationale |

| Nitrating Agent | Conc. H₂SO₄ (98%) and Conc. HNO₃ (70-90%) | Standard, effective system for generating the nitronium ion.[1] |

| Stoichiometry | 1.0 - 1.2 equivalents of HNO₃ per equivalent of pyrazole | Minimizes the risk of polynitration while ensuring complete reaction.[10] |

| Temperature | 0-10 °C during addition and reaction | Critical for controlling the exothermic reaction and preventing side products.[4][5] |

| Reaction Time | 1-4 hours | Typically sufficient for completion. Monitor progress with TLC or HPLC.[5] |

| Solvent | The acid mixture itself usually serves as the solvent. | No additional solvent is typically needed. |

Q3: What are the most critical safety precautions for this reaction?

Safety must be the highest priority when performing nitration reactions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood. Nitric acid can produce toxic nitrogen oxide (NOx) gases.[1]

-

Explosion Hazard: Mixtures of nitric acid and organic compounds can be explosive.[10] Never allow the temperature to rise uncontrollably. Ensure a proper cooling bath is ready and large enough for the scale of the reaction.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care.

-

Quenching: Always pour the acid mixture over ice. NEVER add water to the concentrated acid mixture, as this can cause violent boiling and splashing.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice/salt bath to 0 °C.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cold sulfuric acid, ensuring the internal temperature does not rise above 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 1,5-dimethyl-1H-pyrazole (1.0 equivalent) dropwise or in small portions, maintaining the internal temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up: Prepare a large beaker with a substantial amount of crushed ice. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Neutralization & Extraction: The aqueous solution will be strongly acidic. Slowly neutralize it by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7. Be cautious of gas evolution. The product may precipitate as a solid, which can be collected by filtration. If it remains oily, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

-

Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[9]

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

References

-

Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. Retrieved from [Link]

-

askIITians. (2025, July 23). Why is nitration of aniline difficult? askIITians. Retrieved from [Link]

-

Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4899. Available at: [Link]

-

Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. Royal Society of Chemistry Books. Retrieved from [Link]

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

-

Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]

-

ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

-

Abdou, W. M., et al. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][10]triazin-7(6H). Molecules, 26(18), 5641. Available at: [Link]

-

Fischer, D., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Testbook. (n.d.). Nitration: A Detailed Study of Mechanism, Forms and Applications. Testbook.com. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (2024, January 24). Nitration of Benzene. Chemistry Steps. Retrieved from [Link]

-

Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11452-11463. Available at: [Link]

-

Singh, J., Staples, R. J., & Shreeve, J. M. (2023, November 15). Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]

-

Austin, M. W., et al. (1981). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

D'Auria, M. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. Why is nitration of aniline difficult? - askIITians [askiitians.com]

- 4. testbook.com [testbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. vapourtec.com [vapourtec.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

removal of 1,3-dimethyl isomer impurity from 1,5-dimethyl-3-nitropyrazole

Technical Support Center: Purification of 1,5-Dimethyl-3-Nitropyrazole

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 1,5-dimethyl-3-nitropyrazole (Target) from its regioisomer, 1,3-dimethyl-5-nitropyrazole (Impurity).

This specific impurity profile typically arises during the N-methylation of 3(5)-methyl-5(3)-nitropyrazole . Due to the annular tautomerism of the precursor, methylation occurs at both nitrogen atoms, yielding a mixture of the 1,5-dimethyl and 1,3-dimethyl isomers. The 1,3-isomer is often the thermodynamic product, making its removal critical for downstream pharmaceutical applications where regiochemical purity is non-negotiable.

Part 1: Diagnostic & Identification Hub

Q1: How do I definitively confirm the presence of the 1,3-dimethyl impurity?

A: Relying solely on LC-MS is insufficient because these regioisomers share the same molecular weight (

-

1H NMR Signature:

-

1,5-Dimethyl-3-nitropyrazole (Target): Look for a specific singlet for the C4-H proton. The methyl groups at N1 and C5 are spatially adjacent.

-

1,3-Dimethyl-5-nitropyrazole (Impurity): The chemical shift of the N-methyl and C-methyl groups will differ. Crucially, the C4-H proton often appears downfield relative to the 1,5-isomer due to the shielding/deshielding effects of the adjacent nitro group at C5 versus C3.

-

-

NOESY Confirmation (The Gold Standard):

-

Target (1,5-isomer): You will observe a strong NOE cross-peak between the N-Methyl protons and the C5-Methyl protons.

-